molecular formula C15H13ClN2O4 B2636241 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 307325-94-6

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2636241
CAS No.: 307325-94-6
M. Wt: 320.73
InChI Key: YDCPYZWZKJMYDY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73. This compound is known for its unique structure, which includes a chloro group, an ethoxy group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide include:

    2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Contains additional nitro groups, which may alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCPYZWZKJMYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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